molecular formula C16H15F2N3OS B4779061 N-(2,4-difluorophenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide

N-(2,4-difluorophenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide

Cat. No. B4779061
M. Wt: 335.4 g/mol
InChI Key: ABUAIXPTWLVUIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-difluorophenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide, also known as DFP-15, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide varies depending on its application. In cancer therapy, N-(2,4-difluorophenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide induces apoptosis by activating the caspase-3 pathway and inhibiting the PI3K/Akt pathway (Shi et al., 2017). In antimicrobial activity, N-(2,4-difluorophenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide disrupts the cell membrane and inhibits the synthesis of DNA and RNA in microorganisms (Zhang et al., 2014). In insecticide development, N-(2,4-difluorophenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide acts as a chitinase inhibitor, preventing the formation of the exoskeleton and leading to insect death (Chen et al., 2018).
Biochemical and Physiological Effects
N-(2,4-difluorophenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide has been found to have various biochemical and physiological effects depending on its application. In cancer therapy, N-(2,4-difluorophenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide has been shown to inhibit tumor growth and induce apoptosis in cancer cells (Shi et al., 2017). In antimicrobial activity, N-(2,4-difluorophenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide has been found to exhibit potent antibacterial and antifungal activity against various pathogenic microorganisms (Zhang et al., 2014). In insecticide development, N-(2,4-difluorophenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide has been shown to have significant insecticidal activity against the cotton bollworm, a major agricultural pest (Chen et al., 2018).

Advantages and Limitations for Lab Experiments

N-(2,4-difluorophenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide has several advantages for lab experiments, including its ease of synthesis, low cost, and potent biological activity. However, one limitation of N-(2,4-difluorophenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide is its toxicity, which can limit its use in certain applications. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of N-(2,4-difluorophenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide.

Future Directions

Future research on N-(2,4-difluorophenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide could focus on exploring its potential applications in other fields, such as antiviral therapy and crop protection. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of N-(2,4-difluorophenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide, as well as to develop more potent and selective derivatives of the compound.
Conclusion
N-(2,4-difluorophenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its ease of synthesis, low cost, and potent biological activity make it an attractive candidate for further study. Future research on N-(2,4-difluorophenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide could lead to the development of new therapies and treatments for various diseases and pests.

Scientific Research Applications

N-(2,4-difluorophenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide has been extensively studied for its potential applications in various fields, including cancer therapy, antimicrobial activity, and insecticide development. In cancer therapy, N-(2,4-difluorophenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer treatment (Shi et al., 2017). In antimicrobial activity, N-(2,4-difluorophenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide has been found to exhibit potent antibacterial and antifungal activity against various pathogenic microorganisms (Zhang et al., 2014). In insecticide development, N-(2,4-difluorophenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide has been shown to have significant insecticidal activity against the cotton bollworm, a major agricultural pest (Chen et al., 2018).

properties

IUPAC Name

1-(2,4-difluorophenyl)-3-(3-phenylpropanoylamino)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2N3OS/c17-12-7-8-14(13(18)10-12)19-16(23)21-20-15(22)9-6-11-4-2-1-3-5-11/h1-5,7-8,10H,6,9H2,(H,20,22)(H2,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABUAIXPTWLVUIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NNC(=S)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-difluorophenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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